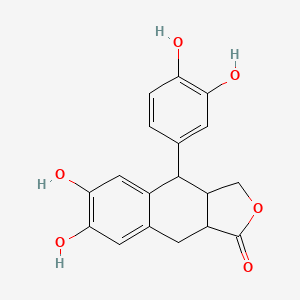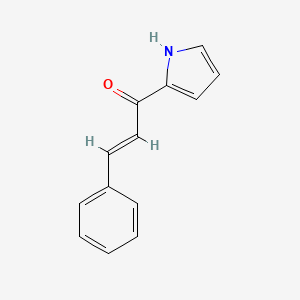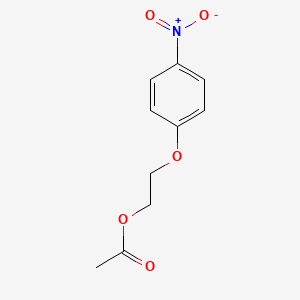
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-naphtanoate de 4-(2-(4-((4-méthylbenzyl)oxy)benzoyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C33H26N2O4. Ce composé se distingue par sa structure unique, qui comprend un groupe naphtanoate, un cycle phényle et une liaison carbohydrazonoyle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-naphtanoate de 4-(2-(4-((4-méthylbenzyl)oxy)benzoyl)carbohydrazonoyl)phényle implique généralement plusieurs étapes :
-
Formation de l’intermédiaire benzoylhydrazone
Réactifs : 4-((4-méthylbenzyl)oxy)benzaldéhyde et hydrate d’hydrazine.
Conditions : La réaction est effectuée dans l’éthanol sous reflux pour former l’intermédiaire hydrazone.
-
Couplage avec le 1-naphtanoate de 4-nitrophényle
Réactifs : L’intermédiaire hydrazone et le 1-naphtanoate de 4-nitrophényle.
Conditions : La réaction de couplage est généralement effectuée en présence d’une base telle que la triéthylamine dans un solvant organique comme le dichlorométhane.
-
Réduction du groupe nitro
Réactifs : Le produit couplé et un agent réducteur tel que le palladium sur carbone (Pd/C) avec de l’hydrogène gazeux.
Conditions : La réduction est effectuée sous pression atmosphérique à température ambiante pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures de contrôle de la qualité strictes pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
-
Oxydation
Réactifs : Agents oxydants courants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Conditions : Généralement effectuées en solutions aqueuses acides ou basiques.
Produits : Oxydation du groupe méthyle en acide carboxylique.
-
Réduction
Réactifs : Agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Conditions : Effectuées dans des solvants anhydres comme le tétrahydrofurane (THF).
Produits : Réduction du groupe nitro en amine.
-
Substitution
Réactifs : Nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Conditions : Effectuées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO).
Produits : Substitution du groupe méthoxy par d’autres nucléophiles.
Applications de la recherche scientifique
Le 1-naphtanoate de 4-(2-(4-((4-méthylbenzyl)oxy)benzoyl)carbohydrazonoyl)phényle a des applications diverses dans la recherche scientifique :
-
Chimie
- Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
- Utilisé dans l’étude des mécanismes et de la cinétique des réactions.
-
Biologie
- Étudié pour son potentiel en tant que sonde biochimique.
- Étudié pour ses interactions avec diverses biomolécules.
-
Médecine
- Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
- Utilisé dans les processus de découverte et de développement de médicaments.
-
Industrie
- Utilisé dans la production de produits chimiques et de matériaux spécialisés.
- Appliqué dans le développement de nouveaux polymères et revêtements.
Applications De Recherche Scientifique
4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 1-naphthoate has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biomolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development processes.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mécanisme D'action
Le mécanisme par lequel le 1-naphtanoate de 4-(2-(4-((4-méthylbenzyl)oxy)benzoyl)carbohydrazonoyl)phényle exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. La structure unique du composé lui permet de se lier sélectivement à ces cibles, modulant leur activité et influençant diverses voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
-
Benzoate de 4-(2-(4-((4-méthylbenzyl)oxy)benzoyl)carbohydrazonoyl)phényle
- Structure similaire, mais avec un groupe benzoate au lieu d’un groupe naphtanoate.
-
3-nitrobenzoate de 4-(2-(4-((4-méthylbenzyl)oxy)benzoyl)carbohydrazonoyl)phényle
- Contient un groupe nitrobenzoate, ce qui peut modifier sa réactivité et ses applications.
Unicité
Le 1-naphtanoate de 4-(2-(4-((4-méthylbenzyl)oxy)benzoyl)carbohydrazonoyl)phényle est unique en raison de son groupe naphtanoate, qui confère des propriétés chimiques et des applications potentielles distinctes. Cette caractéristique structurale le différencie des autres composés similaires et peut améliorer son utilité dans des contextes de recherche et industriels spécifiques.
Propriétés
Numéro CAS |
764692-78-6 |
|---|---|
Formule moléculaire |
C33H26N2O4 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C33H26N2O4/c1-23-9-11-25(12-10-23)22-38-28-19-15-27(16-20-28)32(36)35-34-21-24-13-17-29(18-14-24)39-33(37)31-8-4-6-26-5-2-3-7-30(26)31/h2-21H,22H2,1H3,(H,35,36)/b34-21+ |
Clé InChI |
VXYITIFPTLRUJR-KEIPNQJHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)

